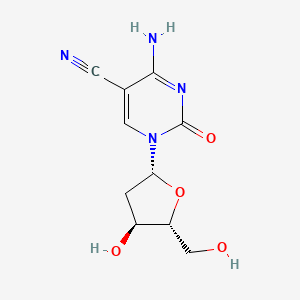
5-Cyano-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2’-deoxycytidine is a nucleoside analog that plays a significant role in nucleoside chemistry. This compound is particularly important in the biomedical industry due to its diverse applications, including the synthesis of antiviral medications such as ribavirin and sorivudine . Its molecular formula is C10H12N4O4, and it has a molecular weight of 252.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Cyano-2’-deoxycytidine can be synthesized from 5-iodo-2’-deoxyuridine using cuprous cyanide. This method involves the substitution of the iodine atom with a cyano group, resulting in the formation of 5-cyano-2’-deoxyuridine . The reaction conditions typically require the presence of a suitable solvent and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-cyano-2’-deoxycytidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-cyano-2’-deoxycytidine include cuprous cyanide for substitution reactions and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, suitable solvents, and sometimes catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of 5-cyano-2’-deoxycytidine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted nucleosides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
5-Cyano-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and derivatives.
Biology: The compound is studied for its potential to be incorporated into DNA and RNA, affecting genetic processes and cellular functions.
Mecanismo De Acción
The mechanism of action of 5-cyano-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA methyltransferases, leading to hypomethylation of DNA. This process can reactivate tumor suppressor genes that have been silenced by aberrant DNA methylation, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Another cytidine analog with similar applications to 5-azacytidine, but with a slightly different mechanism of action.
Uniqueness
5-Cyano-2’-deoxycytidine is unique due to its specific cyano substitution, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N4O4 |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-2-5-3-14(10(17)13-9(5)12)8-1-6(16)7(4-15)18-8/h3,6-8,15-16H,1,4H2,(H2,12,13,17)/t6-,7+,8+/m0/s1 |
Clave InChI |
UUIDOCACRGIJJO-XLPZGREQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


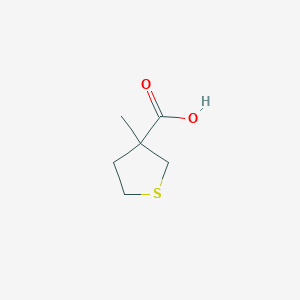
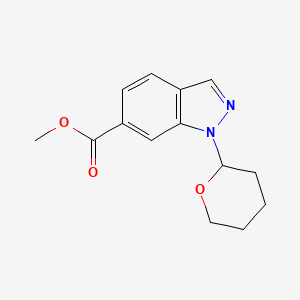



![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)

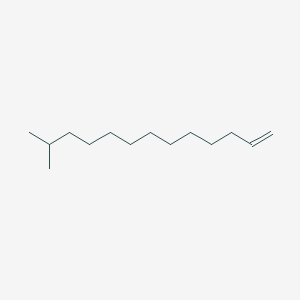
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)
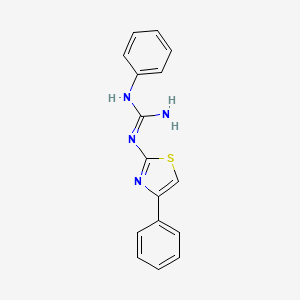

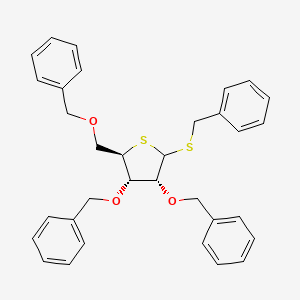
![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)

